Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate
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Description
Lithium 5,6-difluoropyridine-3-sulfinate is a chemical compound with the molecular formula C₅H₃F₂NO₂S·Li . It is a salt that contains the lithium (1+) ion coordinated with the 5,6-difluoropyridine-3-sulfinate anion . The compound is typically found in a powder form and has a molecular weight of 185.08 g/mol .
Synthesis Analysis
The synthetic route for Lithium 5,6-difluoropyridine-3-sulfinate involves the reaction of 5,6-difluoropyridine-3-sulfinic acid with lithium hydroxide or lithium carbonate . The resulting salt is then isolated and characterized .
Molecular Structure Analysis
The molecular structure of Lithium 5,6-difluoropyridine-3-sulfinate consists of a pyridine ring with two fluorine atoms attached at positions 5 and 6. The sulfur atom is bonded to the pyridine ring, forming the sulfinate group. The lithium cation coordinates with the sulfinate anion .
Chemical Reactions Analysis
Lithium 5,6-difluoropyridine-3-sulfinate can participate in various chemical reactions, including nucleophilic substitutions, metal-catalyzed transformations, and cross-coupling reactions. Its reactivity is influenced by the presence of the sulfinate group and the coordinating lithium ion .
Physical and Chemical Properties Analysis
Safety and Hazards
Future Directions
Research on Lithium 5,6-difluoropyridine-3-sulfinate continues to explore its applications in synthetic chemistry, catalysis, and material science. Investigating its reactivity and potential modifications will contribute to its broader utility in various fields .
For more detailed information, you can refer to the Enamine product page .
Properties
IUPAC Name |
lithium;5,6-difluoropyridine-3-sulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S.Li/c6-4-1-3(11(9)10)2-8-5(4)7;/h1-2H,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAORMVUJIJGPFB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C=NC(=C1F)F)S(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2LiNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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